molecular formula C22H22ClN5O3S B11318429 N-{2-[3-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide

N-{2-[3-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide

Cat. No.: B11318429
M. Wt: 472.0 g/mol
InChI Key: CZIYLWPAWAWPFC-UHFFFAOYSA-N
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Description

N-{2-[3-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a triazinyl group, a sulfanyl linkage, and a chlorinated aromatic ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the triazinyl core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfanyl linkage: This step typically involves the reaction of a thiol with an electrophilic center on the triazinyl core.

    Attachment of the chlorinated aromatic ring: This is achieved through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the intermediate with 2-methylpropanamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

Mechanism of Action

The mechanism of action of N-{2-[3-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl and triazinyl groups are likely involved in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide is unique due to its combination of a triazinyl core, a sulfanyl linkage, and a chlorinated aromatic ring

Properties

Molecular Formula

C22H22ClN5O3S

Molecular Weight

472.0 g/mol

IUPAC Name

N-[2-[3-[2-(4-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]-2-methylpropanamide

InChI

InChI=1S/C22H22ClN5O3S/c1-12(2)20(30)25-17-7-5-4-6-15(17)19-21(31)26-22(28-27-19)32-11-18(29)24-16-9-8-14(23)10-13(16)3/h4-10,12H,11H2,1-3H3,(H,24,29)(H,25,30)(H,26,28,31)

InChI Key

CZIYLWPAWAWPFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C(C)C

Origin of Product

United States

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